Cas no 174770-75-3 (2-Fluoro-3-iodobenzoyl chloride)

2-Fluoro-3-iodobenzoyl chloride is a highly reactive aromatic acyl chloride derivative, primarily used as a versatile intermediate in organic synthesis. Its distinct structure, featuring both fluorine and iodine substituents, enables selective functionalization in cross-coupling reactions, particularly in Suzuki-Miyaura and Sonogashira couplings. The electron-withdrawing effects of the halogens enhance its reactivity toward nucleophiles, making it valuable for constructing complex fluorinated and iodinated aromatic frameworks. This compound is particularly useful in pharmaceutical and agrochemical research, where precise halogen placement is critical for bioactivity. Proper handling under inert conditions is recommended due to its moisture sensitivity and potential for hydrolysis.
2-Fluoro-3-iodobenzoyl chloride structure
174770-75-3 structure
Product Name:2-Fluoro-3-iodobenzoyl chloride
CAS No:174770-75-3
MF:C7H3ClFIO
MW:284.453996896744
CID:4793981
Update Time:2025-05-20

2-Fluoro-3-iodobenzoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-3-iodobenzoyl chloride
    • 2-Fluoro-3-iodobenzoyl chloride
    • Inchi: 1S/C7H3ClFIO/c8-7(11)4-2-1-3-5(10)6(4)9/h1-3H
    • InChI Key: PFKKANIJIXXMAC-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC(C(=O)Cl)=C1F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 165
  • XLogP3: 3.2
  • Topological Polar Surface Area: 17.1

2-Fluoro-3-iodobenzoyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013033256-250mg
2-Fluoro-3-iodobenzoyl chloride
174770-75-3 97%
250mg
480.00 USD 2021-05-31
Alichem
A013033256-500mg
2-Fluoro-3-iodobenzoyl chloride
174770-75-3 97%
500mg
839.45 USD 2021-05-31
Alichem
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2-Fluoro-3-iodobenzoyl chloride
174770-75-3 97%
1g
1,549.60 USD 2021-05-31

Additional information on 2-Fluoro-3-iodobenzoyl chloride

Introduction to 2-Fluoro-3-iodobenzoyl chloride (CAS No. 174770-75-3)

2-Fluoro-3-iodobenzoyl chloride, with the CAS number 174770-75-3, is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in pharmaceutical and materials science. This compound is a derivative of benzoyl chloride, characterized by the presence of a fluoro and an iodo substituent on the benzene ring. The combination of these functional groups imparts distinct reactivity and selectivity, making it a valuable intermediate in the synthesis of complex molecules.

The molecular structure of 2-Fluoro-3-iodobenzoyl chloride consists of a benzene ring with a fluoro atom at the 2-position and an iodo atom at the 3-position, attached to a carbonyl chloride group. This arrangement provides a balance of electron-withdrawing and electron-donating effects, which can influence the compound's reactivity in different chemical reactions. The fluoro substituent enhances the electron-withdrawing character, while the iodo substituent can participate in various substitution and elimination reactions.

In the context of pharmaceutical research, 2-Fluoro-3-iodobenzoyl chloride has been explored as a key intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its utility in the development of novel drugs targeting specific biological pathways. For instance, researchers have utilized this compound to synthesize derivatives with potent anti-inflammatory and anticancer properties. The ability to fine-tune the structure through strategic substitution has allowed for the creation of compounds with enhanced pharmacological profiles.

The synthetic versatility of 2-Fluoro-3-iodobenzoyl chloride is further demonstrated by its application in materials science. In this field, it serves as a building block for the synthesis of advanced functional materials, such as polymers and coordination complexes. These materials often exhibit unique physical and chemical properties, making them suitable for applications in electronics, catalysis, and sensing technologies. The iodo substituent can be readily replaced by other functional groups through palladium-catalyzed cross-coupling reactions, expanding the range of possible derivatives.

The preparation of 2-Fluoro-3-iodobenzoyl chloride typically involves multi-step synthetic routes. One common method involves the reaction of 2-fluoro-3-iodobenzoic acid with thionyl chloride (SOCl2) under controlled conditions. This process ensures high yield and purity, which are crucial for subsequent applications. The reaction conditions, such as temperature and solvent choice, can be optimized to achieve optimal results.

In terms of safety and handling, it is important to note that 2-Fluoro-3-iodobenzoyl chloride, like other acid chlorides, is highly reactive and can release hydrogen chloride gas upon exposure to moisture or water. Therefore, it should be stored under anhydrous conditions and handled with appropriate personal protective equipment (PPE) to ensure safety.

The environmental impact of using 2-Fluoro-3-iodobenzoyl chloride in industrial processes is also a consideration. Efforts are being made to develop greener synthetic methods that minimize waste generation and reduce environmental footprint. For example, researchers are exploring catalytic systems that can achieve high selectivity with minimal by-products.

In conclusion, 2-Fluoro-3-iodobenzoyl chloride (CAS No. 174770-75-3) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its unique chemical structure and reactivity make it an invaluable intermediate in the synthesis of bioactive molecules and advanced functional materials. Ongoing research continues to uncover new possibilities for its use, contributing to advancements in various scientific fields.

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